An In-depth Technical Guide to the Physical Properties of 2-tert-Butylbenzoyl Chloride
An In-depth Technical Guide to the Physical Properties of 2-tert-Butylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical properties of tert-Butylbenzoyl chloride, with a specific focus on the ortho-isomer, 2-tert-Butylbenzoyl chloride. It is important to note that while this compound is of interest in synthetic chemistry, publicly available, experimentally determined physical property data for 2-tert-Butylbenzoyl chloride is scarce. In contrast, the para-isomer, 4-tert-Butylbenzoyl chloride, is well-characterized.
Therefore, this guide will present the available information for 2-tert-Butylbenzoyl chloride, including its synthesis, and will use the data for 4-tert-Butylbenzoyl chloride as a comparative reference, with the clear denotation that these are distinct chemical entities. This approach is intended to provide researchers with the most comprehensive information currently available.
Physicochemical Properties
As noted, there is a significant disparity in the available physical property data between the 2-tert-butyl and 4-tert-butyl isomers of benzoyl chloride.
2-tert-Butylbenzoyl Chloride (CAS: 16372-51-3)
Searches for experimentally determined physical properties such as boiling point, melting point, density, and refractive index for 2-tert-Butylbenzoyl chloride have yielded no specific data from common chemical suppliers or in published literature. Chemical vendors that list this compound often report "No data available" for these properties.[1]
4-tert-Butylbenzoyl Chloride (CAS: 1710-98-1): A Comparative Analogue
To provide a contextual understanding of the potential physical properties of the 2-tert-butyl isomer, the well-documented properties of 4-tert-Butylbenzoyl chloride are summarized in the table below. It is crucial to reiterate that these values are for the para-isomer and should not be assumed to be identical for the ortho-isomer due to the potential for steric and electronic effects to influence physical properties.
| Property | Value for 4-tert-Butylbenzoyl Chloride |
| Molecular Formula | C₁₁H₁₃ClO |
| Molecular Weight | 196.67 g/mol |
| Appearance | Clear colorless to pale yellow liquid[2][3] |
| Boiling Point | 135 °C at 20 mmHg |
| Density | 1.007 g/mL at 25 °C |
| Refractive Index | n20/D 1.536 (lit.) |
| Flash Point | 87 °C (188.6 °F) - closed cup |
Experimental Protocols
Synthesis of 2-tert-Butylbenzoyl Chloride
While specific experimental data for the physical properties of 2-tert-Butylbenzoyl chloride is limited, its synthesis from the corresponding carboxylic acid is a standard chemical transformation. The following protocol is a representative method for the preparation of 2-tert-Butylbenzoyl chloride from 2-tert-butylbenzoic acid.
Objective: To synthesize 2-tert-Butylbenzoyl chloride by the chlorination of 2-tert-butylbenzoic acid.
Reaction:
Materials:
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2-tert-butylbenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene (or other inert solvent)
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Dry glassware (Round-bottom flask, condenser with a drying tube, addition funnel if necessary)
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Heating mantle
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Magnetic stirrer and stir bar
Procedure:
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Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-tert-butylbenzoic acid. The condenser should be fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
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Addition of Thionyl Chloride: To the flask, add an excess of thionyl chloride (typically 2-3 molar equivalents). The reaction can be performed neat or in an inert solvent like toluene. The use of a solvent can help to control the reaction temperature.
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Reaction: The mixture is gently heated to reflux (the boiling point of the solvent or thionyl chloride if no solvent is used). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within a few hours.
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Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.
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Purification: The crude 2-tert-Butylbenzoyl chloride can be purified by fractional distillation under reduced pressure to obtain the pure product.
Characterization: The identity and purity of the synthesized 2-tert-Butylbenzoyl chloride would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-tert-Butylbenzoyl chloride from 2-tert-butylbenzoic acid.
This technical guide has provided the available information on the physical properties of 2-tert-Butylbenzoyl chloride. The scarcity of experimental data for this specific isomer highlights the need for further research and characterization. By presenting the data for the analogous 4-tert-Butylbenzoyl chloride and a detailed synthesis protocol, this guide aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. As new data becomes available, it will be crucial to update our understanding of the physicochemical properties of this compound.
